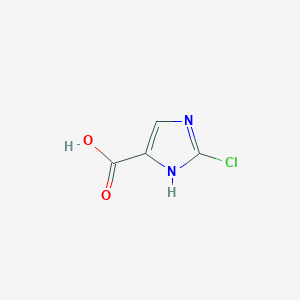

2-Chloro-1H-imidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-1H-imidazole-5-carboxylic acid is a chemical compound with the molecular weight of 146.53 . It is a powder at room temperature .

Synthesis Analysis

Imidazole synthesis can start from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C4H3ClN2O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9) .Chemical Reactions Analysis

Imidazole synthesis involves various reactions, including a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives . This transformation exhibits high functional group tolerance .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Synthesis and Application in Chemical Reactions

2-Chloro-1H-imidazole-5-carboxylic acid and its derivatives are significant in the field of chemical synthesis, especially in constructing biologically active compounds. Davood et al. (2008) highlighted that derivatives like 4(5)-Chloro-imidazole-5(4)-carboxaldehyde are crucial for synthesizing biologically active compounds. They developed a novel method for efficiently synthesizing these compounds, adaptable for large-scale use and flexible for creating various analogs (Davood, Alipour, & Shafiee, 2008). Similarly, Xiao et al. (2015) reported a novel approach for synthesizing chloro-substituted imidazo[1, 2-α]pyridines, demonstrating the versatility of imidazole derivatives in facilitating complex chemical transformations (Xiao et al., 2015).

Structural and Coordination Properties

The compound and its derivatives exhibit unique structural and coordination properties, making them suitable for constructing complex molecular architectures. For instance, Guo et al. (2013) synthesized a series of coordination polymers using imidazole-based multi-carboxylate ligands. These polymers displayed diverse architectures, highlighting the compound's versatile coordination abilities and its potential in creating intricate molecular structures (Guo et al., 2013).

Biomimetic Studies

In biomimetic studies, imidazole-5-carboxylic acid derivatives serve as models for mimicking biological systems. Materazzi et al. (2013) utilized imidazole-4,5-dicarboxylic acid (H2imdc) as a model for biomimetic complexes, synthesizing Cu(II) and Ni(II) complexes to study their stability and decomposition mechanisms (Materazzi, Foti, & Crea, 2013).

Catalysis and Reaction Enhancement

The compound's derivatives also find applications in catalysis and enhancing chemical reactions. For example, Carneiro et al. (2015) demonstrated a high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, an essential building block in synthesizing NS5A inhibitors. This study underscores the potential of this compound derivatives in process intensification and environmental impact reduction in chemical processes (Carneiro, Gutmann, Souza, & Kappe, 2015).

Material Science and Photoluminescent Properties

The compound's derivatives are also relevant in material science, especially concerning the construction of metal–organic frameworks (MOFs) with unique properties. Wang et al. (2021) synthesized a terthiophene-based imidazole luminophore, leading to the creation of a metal-organic framework (MOF) with luminescence and magnetic properties, showcasing the compound's application in creating materials with dual functional properties (Wang et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Imidazole compounds are known to interact with various biological targets, including enzymes and receptors . The specific targets of 2-Chloro-1H-imidazole-5-carboxylic acid would depend on its specific chemical structure and properties.

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, such as binding to the heme iron atom of ferric cytochrome p450 . The specific interaction of this compound with its targets would depend on its specific chemical structure and properties.

Biochemical Pathways

Imidazole compounds are known to be involved in a variety of biochemical pathways . The specific pathways affected by this compound would depend on its specific chemical structure and properties.

Pharmacokinetics

Imidazole compounds are known to have various pharmacokinetic properties . The specific ADME properties of this compound would depend on its specific chemical structure and properties.

Result of Action

Imidazole compounds are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its specific chemical structure and properties.

Action Environment

The action of imidazole compounds can be influenced by various environmental factors . The specific influence of environmental factors on this compound would depend on its specific chemical structure and properties.

properties

IUPAC Name |

2-chloro-1H-imidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLYGBOXKJWYMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944905-33-3 |

Source

|

| Record name | 2-chloro-1H-imidazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2471308.png)

![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate](/img/structure/B2471309.png)

![2-Cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2471311.png)

![6-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2471314.png)

![4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2471321.png)

![6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-butylnicotinamide](/img/structure/B2471329.png)